molecular formula C7H14ClNO2 B14060621 N-methyl-L-alanine Allyl Ester Hydrochloride

N-methyl-L-alanine Allyl Ester Hydrochloride

Cat. No.: B14060621
M. Wt: 179.64 g/mol
InChI Key: KONKDICOWGQSHV-RGMNGODLSA-N
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Description

N-methyl-L-alanine Allyl Ester Hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is commonly used in organic synthesis and peptide synthesis due to its versatile reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-L-alanine Allyl Ester Hydrochloride can be synthesized through the esterification of N-methyl-L-alanine with allyl alcohol in the presence of a suitable acid catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt of the ester. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

N-methyl-L-alanine Allyl Ester Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

N-methyl-L-alanine Allyl Ester Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and bioactive peptides.

    Industry: The ester is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-L-alanine Allyl Ester Hydrochloride involves its interaction with various molecular targets In peptide synthesis, the ester group facilitates the formation of peptide bonds through nucleophilic attack by amino groupsThe hydrochloride salt enhances the solubility and stability of the compound in aqueous solutions .

Comparison with Similar Compounds

Similar Compounds

    L-Alanine Methyl Ester Hydrochloride: Similar in structure but with a methyl ester group instead of an allyl ester group.

    N-methyl-L-alanine Methyl Ester Hydrochloride: Similar but with a methyl ester group.

    L-Alanine Ethyl Ester Hydrochloride: Similar but with an ethyl ester group.

Uniqueness

N-methyl-L-alanine Allyl Ester Hydrochloride is unique due to its allyl ester group, which provides additional reactivity and versatility in chemical synthesis. The presence of the N-methyl group also influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

prop-2-enyl (2S)-2-(methylamino)propanoate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-4-5-10-7(9)6(2)8-3;/h4,6,8H,1,5H2,2-3H3;1H/t6-;/m0./s1

InChI Key

KONKDICOWGQSHV-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC=C)NC.Cl

Canonical SMILES

CC(C(=O)OCC=C)NC.Cl

Origin of Product

United States

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